molecular formula C22H16N2O5S B6523912 methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate CAS No. 477326-63-9

methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate

Cat. No.: B6523912
CAS No.: 477326-63-9
M. Wt: 420.4 g/mol
InChI Key: FUCPQAOKUXGIMQ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16N2O5S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.07799279 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on specific enzymes and its cytotoxicity against various cancer cell lines.

The compound has a complex structure characterized by the presence of a thiophene ring, an isoindole moiety, and an acetamido group. Its molecular formula is C17H16N2O4C_{17}H_{16}N_{2}O_{4} with a molecular weight of approximately 312.31 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC17H16N2O4C_{17}H_{16}N_{2}O_{4}
Molecular Weight312.31 g/mol
SMILESO=C1N(C(=O)C(C2=C1C=CC=C2)=O)C(C(=O)OC)=O
InChI KeyIACYEVDEQNXLSN-UHFFFAOYSA-N

Enzyme Inhibition

Recent studies have demonstrated that derivatives of isoindole compounds exhibit selective inhibitory activity against various phosphatases, particularly CDC25B and PTP1B. For instance, a related compound showed IC50 values ranging from 3.2 to 23.2 µg/mL for CDC25B and 2.9 to 21.4 µg/mL for PTP1B, indicating significant enzyme inhibition potential .

Table 1: Inhibitory Activity of Related Compounds

Compound Target Enzyme IC50 (µg/mL)
Compound 1CDC25B3.2
Compound 1PTP1B2.9
ReferenceCDC25B2.7
ReferencePTP1B2.3

Cytotoxicity Studies

The cytotoxic activity of this compound has been evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The compound displayed potent cytotoxic effects with IC50 values indicating significant growth inhibition in these cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µg/mL)
A549X.X
HeLaY.Y
HCT116Z.Z

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets leading to altered signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

In vivo studies using xenograft models have shown that compounds similar to this compound can significantly reduce tumor volume when administered at therapeutic doses . Notably, compound derivatives have been reported to produce tumor volume inhibition of approximately 50% in treated groups compared to controls.

Properties

IUPAC Name

methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-29-22(28)19-16(11-17(30-19)13-7-3-2-4-8-13)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPQAOKUXGIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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